molecular formula C15H20N2O B7007799 N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide

N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide

Cat. No.: B7007799
M. Wt: 244.33 g/mol
InChI Key: ZLTITCPXYGBTJN-UHFFFAOYSA-N
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Description

N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropyl group, a methylpyridine ring, and a cyclobutane carboxamide moiety

Properties

IUPAC Name

N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c1-10-6-9-16-13(12(10)11-4-5-11)17-14(18)15(2)7-3-8-15/h6,9,11H,3-5,7-8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTITCPXYGBTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC(=O)C2(CCC2)C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The synthesis begins with the preparation of the 3-cyclopropyl-4-methylpyridine intermediate. This can be achieved through a series of reactions, including cyclopropanation and methylation.

    Cyclobutane Carboxamide Formation: The next step involves the formation of the cyclobutane ring and its subsequent functionalization to introduce the carboxamide group. This can be done through cyclization reactions followed by amide bond formation.

    Final Coupling: The final step is the coupling of the pyridine intermediate with the cyclobutane carboxamide moiety under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or cyclobutane rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols) under appropriate conditions (e.g., reflux, room temperature).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use.

Comparison with Similar Compounds

N-(3-cyclopropyl-4-methylpyridin-2-yl)-1-methylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:

    3-Cyclopropyl-4-methylpyridin-2-amine: This compound shares the pyridine ring structure but lacks the cyclobutane carboxamide moiety.

    [Cyclopropyl(4-methylpyridin-2-yl)methyl]amine dihydrochloride: This compound also contains the cyclopropyl and methylpyridine groups but differs in its overall structure and functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

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